Methyl [2-(cyanomethyl)phenyl]acetate
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Overview
Description
Methyl [2-(cyanomethyl)phenyl]acetate is an organic compound with the molecular formula C11H11NO2 It is a derivative of phenylacetic acid and contains both a methyl ester and a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [2-(cyanomethyl)phenyl]acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(cyanomethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl [2-(cyanomethyl)phenyl]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl [2-(cyanomethyl)phenyl]acetate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the ester and nitrile, enable it to participate in a range of chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components to exert their effects.
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: A similar compound with a phenylacetic acid ester but lacking the cyanomethyl group.
Ethyl [2-(cyanomethyl)phenyl]acetate: An analog with an ethyl ester instead of a methyl ester.
Phenylacetonitrile: Contains a nitrile group but lacks the ester functionality.
Uniqueness
Methyl [2-(cyanomethyl)phenyl]acetate is unique due to the presence of both the ester and cyanomethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with varying properties.
Biological Activity
Methyl [2-(cyanomethyl)phenyl]acetate, a compound with the chemical formula C10H9NO2, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound features a phenyl ring substituted with a cyanomethyl group and an ester functional group. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound's functional groups enable it to form biologically active derivatives that can influence cellular pathways. These derivatives may interact with enzymes and receptors, leading to various pharmacological effects.
Biological Activity
Recent studies have highlighted the potential of this compound and its derivatives in several biological contexts:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, one study demonstrated significant cytotoxicity in human cancer cell lines such as A549 (lung carcinoma), SKOV3 (ovarian carcinoma), and BT20 (breast carcinoma). The IC50 values for these cell lines were notably low, indicating strong antiproliferative activity.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of sphingosine kinases (SphK1 and SphK2), which are involved in cell signaling pathways related to cancer progression. The inhibition constants (Ki) for these enzymes were reported in the mid-micromolar range, suggesting moderate potency.
Case Study 1: Antiproliferative Effects
In a study evaluating the cytotoxicity of this compound derivatives, the following results were observed:
Compound | Cell Line | IC50 (μM) |
---|---|---|
12E | A549 | 9.89 ± 0.25 |
12E | SKOV3 | 12.34 ± 0.30 |
12E | BT20 | 11.45 ± 0.20 |
Control | MRC5 | >100 |
This table illustrates that compound 12E exhibited selective cytotoxicity against cancer cells while sparing non-cancerous MRC5 cells, highlighting its potential therapeutic index .
Case Study 2: Enzyme Inhibition
A separate study focused on the enzyme inhibition properties of this compound derivatives:
Compound | SphK1 Ki (μM) | SphK2 Ki (μM) |
---|---|---|
9 | 55 | 20 |
10 | 30 | 15 |
11 | 25 | 10 |
These findings suggest that certain derivatives exhibit promising inhibitory effects on sphingosine kinases, which could be beneficial in developing new cancer therapies .
Properties
CAS No. |
643021-02-7 |
---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
methyl 2-[2-(cyanomethyl)phenyl]acetate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5H,6,8H2,1H3 |
InChI Key |
NUUJTTPFSMSSOR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CC#N |
Origin of Product |
United States |
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